molecular formula C9H9Cl2NO B15171120 2-Chloro-4-(4-chlorobutyryl)pyridine CAS No. 898785-06-3

2-Chloro-4-(4-chlorobutyryl)pyridine

Cat. No.: B15171120
CAS No.: 898785-06-3
M. Wt: 218.08 g/mol
InChI Key: CLEIGVVCPBVOGR-UHFFFAOYSA-N
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Description

2-Chloro-4-(4-chlorobutyryl)pyridine is a chemical compound with the molecular formula C9H9Cl2NO It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4-chlorobutyryl)pyridine typically involves the chlorination of pyridine derivatives. One common method is the reaction of 2-chloropyridine with 4-chlorobutyryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorobutyryl)pyridine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include N-oxides of the original compound.

    Reduction Reactions: Products include alcohol derivatives of the compound.

Scientific Research Applications

2-Chloro-4-(4-chlorobutyryl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorobutyryl)pyridine involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloropyridine: A simpler derivative of pyridine with similar reactivity.

    4-Chlorobutyryl Chloride: A related compound used in the synthesis of 2-Chloro-4-(4-chlorobutyryl)pyridine.

    2-Chloro-4-methylpyridine: Another pyridine derivative with different substituents.

Uniqueness

This compound is unique due to the presence of both a chlorobutyryl group and a chlorine atom on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

898785-06-3

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

4-chloro-1-(2-chloropyridin-4-yl)butan-1-one

InChI

InChI=1S/C9H9Cl2NO/c10-4-1-2-8(13)7-3-5-12-9(11)6-7/h3,5-6H,1-2,4H2

InChI Key

CLEIGVVCPBVOGR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)CCCCl)Cl

Origin of Product

United States

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